Product packaging for Benzyl 6-(dibenzylamino)hexanoate(Cat. No.:CAS No. 302333-21-7)

Benzyl 6-(dibenzylamino)hexanoate

Cat. No.: B1622345
CAS No.: 302333-21-7
M. Wt: 401.5 g/mol
InChI Key: QXZNBHGJDLXBHO-UHFFFAOYSA-N
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Description

Contextualization of Hexanoate (B1226103) Esters in Advanced Organic Chemistry

Hexanoate esters are a class of carboxylic acid esters derived from hexanoic acid. wikipedia.org In organic chemistry, esters are a fundamental functional group, recognized for their diverse applications. wikipedia.org They are commonly found in natural products, contributing to the characteristic fragrances of fruits and flowers. wikipedia.org In the context of advanced organic synthesis, hexanoate esters serve as versatile intermediates and building blocks. Their chemical reactivity allows for a range of transformations, including hydrolysis, transesterification, and reduction.

The lipophilic nature of the hexyl chain in hexanoate esters influences the solubility and physical properties of the molecules in which they are incorporated. This property is often exploited in the design of compounds intended to interact with biological membranes or to be soluble in nonpolar organic solvents. The enzymatic synthesis of hexanoate esters, such as ethyl hexanoate, has also been a subject of research, highlighting the importance of these esters in biocatalysis and green chemistry. oup.com

Significance of Dibenzylamino Moieties in Synthetic Methodologies and Biological Studies

The dibenzylamino group, a tertiary amine with two benzyl (B1604629) substituents, plays a crucial role in modern synthetic chemistry. One of its most prominent applications is as a protecting group for primary and secondary amines. The benzyl groups can be readily introduced and subsequently removed under specific conditions, such as catalytic hydrogenation, making the dibenzylamino group a valuable tool in multi-step syntheses of complex molecules. nih.gov The steric bulk of the two benzyl groups can also influence the stereochemical outcome of reactions at adjacent chiral centers. nih.gov

Beyond its utility as a protective group, the dibenzylamino moiety is found in the structure of various biologically active compounds. The presence of this group can significantly impact a molecule's pharmacological properties, including its binding affinity to specific receptors or enzymes. For instance, compounds containing dibenzylamino groups have been investigated for their potential in medicinal chemistry. nih.gov The study of benzylating N-nitroso compounds has also shed light on the biological consequences of benzylation, a reaction relevant to the chemistry of dibenzylamino-containing molecules. nih.gov

Academic Rationale for Comprehensive Investigation of Benzyl 6-(dibenzylamino)hexanoate

The academic rationale for a focused investigation of this compound stems from the convergence of the distinct chemical properties of its constituent parts. The hexanoate ester framework provides a flexible and lipophilic scaffold, while the dibenzylamino group introduces a key functional handle that can be utilized for further synthetic transformations or to modulate biological activity.

The synthesis of this compound would likely involve the reaction of 6-(dibenzylamino)hexanoic acid with benzyl alcohol or the reaction of benzyl 6-aminohexanoate with benzyl bromide. A related synthesis of benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate involves the reaction of S-phenylalanine with benzyl bromide in the presence of a base. orgsyn.org This suggests a potential synthetic route for the title compound.

A comprehensive study of this compound would aim to elucidate its fundamental chemical and physical properties, explore its reactivity in various chemical transformations, and potentially uncover novel applications in materials science or medicinal chemistry. The interplay between the ester and the tertiary amine functionalities within the same molecule could lead to interesting intramolecular interactions or unique reactivity patterns. Furthermore, understanding the conformational behavior and solid-state structure of this compound through techniques like single-crystal X-ray analysis could provide valuable insights into its properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31NO2 B1622345 Benzyl 6-(dibenzylamino)hexanoate CAS No. 302333-21-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

302333-21-7

Molecular Formula

C27H31NO2

Molecular Weight

401.5 g/mol

IUPAC Name

benzyl 6-(dibenzylamino)hexanoate

InChI

InChI=1S/C27H31NO2/c29-27(30-23-26-17-9-3-10-18-26)19-11-4-12-20-28(21-24-13-5-1-6-14-24)22-25-15-7-2-8-16-25/h1-3,5-10,13-18H,4,11-12,19-23H2

InChI Key

QXZNBHGJDLXBHO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(CCCCCC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN(CCCCCC(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Chemical Transformations and Reactivity Studies of Benzyl 6 Dibenzylamino Hexanoate

Debenzylation Reactions

Debenzylation, the removal of a benzyl (B1604629) group, can be achieved at either the tertiary amine or the ester moiety of Benzyl 6-(dibenzylamino)hexanoate. The selectivity of this process is highly dependent on the chosen reagents and reaction conditions.

Photoinduced Debenzylation Mechanisms

Photoinduced debenzylation offers a mild alternative to traditional reductive or oxidative methods. While specific studies on this compound are not extensively documented, the principles of photoinduced debenzylation of benzyl ethers can be extrapolated. These reactions often involve the use of a photosensitizer and a hydrogen donor. For instance, visible-light-mediated debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as a photooxidant has been shown to be effective for the cleavage of benzyl ethers. rsc.org This method can be stoichiometric or catalytic and is known for its compatibility with various functional groups, including azides, alkenes, and alkynes. rsc.org The reaction proceeds through the formation of a radical cation of the benzyl ether, which then undergoes fragmentation. The choice of irradiation wavelength is critical to achieving high selectivity, with green light (525 nm) often being superior to blue light (440 nm) in minimizing side product formation. rsc.org

Catalytic Debenzylation Strategies

Catalytic debenzylation is a widely employed method for the removal of benzyl protecting groups from both amines and esters.

For N-Debenzylation:

Catalytic transfer hydrogenation (CTH) is a common and efficient method for the deprotection of N-benzylamines. mdma.ch This technique utilizes a catalyst, typically palladium on carbon (Pd/C), and a hydrogen donor. Various hydrogen donors can be employed, including ammonium (B1175870) formate (B1220265), formic acid, cyclohexene, and 1,4-cyclohexadiene. mdma.chmdma.chacs.org The reaction with ammonium formate is particularly noteworthy as it proceeds under neutral conditions and is often rapid, with some debenzylations completing in as little as 6-10 minutes at reflux temperature. mdma.ch The general procedure involves stirring the N-benzyl compound with Pd/C and the hydrogen donor in a suitable solvent like methanol (B129727). mdma.ch

It has been demonstrated that the combined use of a palladium catalyst with niobic acid-on-carbon (Nb₂O₅/C) can significantly facilitate the hydrogenative deprotection of N-benzyl groups. acs.org This mixed catalyst system allows for the reaction to proceed efficiently under a hydrogen atmosphere at room temperature. acs.org

The selectivity of N-debenzylation in the presence of other reducible groups can be a challenge. However, studies have shown that under certain CTH conditions, selective N-debenzylation can be achieved in the presence of benzyl ethers. researchgate.net For instance, using 20% palladium hydroxide (B78521) on carbon (Pearlman's catalyst) can selectively remove benzyl groups from amines without cleaving benzyl ethers. researchgate.net

For O-Debenzylation (from the benzyl ester):

While catalytic hydrogenation is a standard method for cleaving benzyl esters, selective cleavage in the presence of N-benzyl groups can be challenging due to the similar reactivity of the two groups under these conditions. However, some methods offer a degree of selectivity. For example, using nickel boride, generated in situ from sodium borohydride (B1222165) and nickel(II) chloride, in methanol at ambient temperature can chemoselectively cleave benzyl esters while leaving N-benzylamides unaffected. organic-chemistry.org

The following table summarizes various catalytic debenzylation strategies applicable to benzylamines and benzyl esters, which could be adapted for this compound.

Catalyst SystemHydrogen Donor/ConditionsSubstrate TypeSelectivity NotesReference(s)
10% Pd/CAmmonium Formate, refluxN-BenzylaminesRapid and neutral conditions mdma.ch
20% Pd(OH)₂/C (Pearlman's Catalyst)H₂N-BenzylaminesSelective over benzyl ethers researchgate.net
Pd/C and Nb₂O₅/CH₂N-Benzylamines, N-Cbz, O-BenzylEnhanced reaction rate acs.org
Nickel Boride (Ni₂B)In situ from NaBH₄/NiCl₂Benzyl EstersSelective over N-benzylamides organic-chemistry.org
Pd(0) EnCat™ 30NPH₂ balloon, EtOHBenzyl esters, Benzyl aminesEfficient for various benzyl groups mdma.ch

Ester Group Reactivity

The benzyl ester group in this compound can undergo various transformations, including transesterification and selective cleavage.

Transesterification Processes

Selective Cleavage of the Benzyl Ester

Selective cleavage of the benzyl ester to yield the corresponding carboxylic acid, 6-(dibenzylamino)hexanoic acid, is a key transformation.

One notable method for the chemoselective cleavage of benzyl esters in the presence of other sensitive groups is the use of nickel boride in methanol at room temperature. organic-chemistry.org This method has been shown to leave benzyl ethers and N-benzylamides intact, suggesting it could be highly selective for the ester group in this compound. organic-chemistry.org

Another approach involves the use of tin(IV) chloride (SnCl₄), which has been demonstrated to selectively cleave benzyl esters over benzyl ethers, amines, and amides. dal.ca This Lewis acid-mediated approach offers a valuable alternative to hydrogenolysis, especially when other reducible functional groups are present. dal.ca

Enzymatic hydrolysis presents a mild and highly selective method for ester cleavage. For instance, alcalase, a protease from Bacillus licheniformis, has been shown to selectively hydrolyze the L-enantiomer of various amino acid benzyl esters. psu.edu While this specific enzyme might not be directly applicable, it highlights the potential of using biocatalysts for the selective hydrolysis of the ester in this compound, potentially with enantioselectivity if a chiral center were present.

The following table outlines methods for the selective cleavage of benzyl esters.

Reagent/CatalystConditionsAdvantageReference(s)
Nickel Boride (Ni₂B)Methanol, ambient temperatureHigh chemoselectivity over N-benzylamides and benzyl ethers organic-chemistry.org
Tin(IV) Chloride (SnCl₄)-Selective cleavage over benzyl ethers, amines, and amides dal.ca
Bis(tributyltin) oxideAprotic solventsEfficient and chemoselective for N-protected amino acid benzyl esters mdma.ch
Ferric(III) chlorideα,α-DichlorodiphenylmethaneOne-pot transformation to other esters, amides, and anhydrides google.com
AlcalaseAqueous buffer, 30°CEnzymatic, mild, and enantioselective for L-amino acid esters psu.edu

Amine Group Transformations

The dibenzylamino group in this compound can undergo several transformations, primarily involving N-debenzylation as discussed previously. Beyond debenzylation, the tertiary amine can also participate in other reactions.

The nitrogen atom of the dibenzylamino group possesses a lone pair of electrons, making it nucleophilic. It can react with electrophiles, such as alkyl halides, to form quaternary ammonium salts in a process known as the Menshutkin reaction. wikipedia.org However, such alkylation reactions can be complicated by the potential for overalkylation. youtube.com

In the context of more complex molecules, the dibenzylamino group has been shown to influence the reactivity of adjacent functionalities. For example, the basicity of the dibenzylamino moiety can induce epimerization at a neighboring stereocenter. nih.gov

Furthermore, N,N-dibenzylamines can undergo oxidative C-N bond cleavage under specific conditions. For instance, visible-light-driven photoredox-catalyzed oxidative C-N cleavage of N,N-dibenzylanilines has been reported to yield secondary amides. organic-chemistry.org While this specific reaction applies to anilines, it suggests that the dibenzylamino group in this compound could be susceptible to oxidative cleavage under certain conditions.

Treatment of N,N-dibenzylamino alcohols with sulfonyl chlorides has been reported to lead to rearranged β-chloro amines, which are precursors to β-amino acids, rather than the expected tetrahydroisoquinolines. acs.org This highlights the potential for unexpected rearrangements involving the dibenzylamino group in the presence of certain reagents.

Quaternization Reactions

The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium salt is known as the Menschutkin reaction. nih.gov In the case of this compound, the nitrogen atom can act as a nucleophile, attacking an alkyl halide to form a quaternary ammonium salt. This reaction is a bimolecular nucleophilic substitution (SN2) process. nih.gov

The general reaction is as follows:

This compound + R-X → Benzyl 6-(dibenzy(alkyl)ammonio)hexanoate X⁻

Where R is an alkyl group and X is a halide (e.g., I⁻, Br⁻, Cl⁻).

The rate and success of the quaternization can be influenced by several factors:

Nature of the Alkylating Agent (R-X) : The reactivity of the alkyl halide is crucial. Typically, the reactivity follows the order RI > RBr > RCl. Benzyl halides are also effective quaternizing agents. google.com

Solvent : The reaction is often facilitated by polar aprotic solvents which can stabilize the charged transition state. mdpi.com However, reactions can also be carried out in non-polar solvents or even neat. google.com

Steric Hindrance : The presence of two bulky benzyl groups on the nitrogen atom in this compound creates significant steric hindrance, which may slow down the rate of quaternization compared to less hindered tertiary amines.

Alkylating Agent (R-X)SolventConditionsExpected ProductReference
Methyl Iodide (CH₃I)AcetoneRoom TemperatureBenzyl 6-(dibenzy(methyl)ammonio)hexanoate iodide srce.hr
Ethyl Bromide (CH₃CH₂Br)Chloroform50-55 °CBenzyl 6-(dibenzy(ethyl)ammonio)hexanoate bromide nih.gov
Benzyl Chloride (BnCl)Methanol/Water70 °CBenzyl 6-(tribenzylammonio)hexanoate chloride google.com

Substitution and Acylation at the Nitrogen Center

Direct substitution or acylation at the nitrogen center of a tertiary amine like this compound is generally challenging due to the lack of a replaceable hydrogen atom. libretexts.orgdoubtnut.com However, specific reactions can lead to the cleavage of a C-N bond, effectively resulting in a substitution.

N-Dealkylation/N-Debenzylation: One of the most common reactions for tertiary amines bearing benzyl groups is N-debenzylation. This can be achieved through various methods:

Catalytic Hydrogenolysis: This is a widely used method for removing N-benzyl groups. semanticscholar.org The reaction is typically carried out using a palladium catalyst (e.g., Pd/C or Pearlman's catalyst, Pd(OH)₂/C) and a hydrogen source. mdma.chsigmaaldrich.com Catalytic transfer hydrogenation, using hydrogen donors like ammonium formate or formic acid, is also effective and can be performed under milder conditions. mdma.chresearchgate.netresearchgate.net This process would convert the dibenzylamino group to a primary amino group, yielding Benzyl 6-aminohexanoate.

Von Braun Reaction: This reaction involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN), leading to the cleavage of a C-N bond and the formation of a cyanamide (B42294) and an alkyl bromide. wikipedia.orgthieme-connect.dewikipedia.orgdrugfuture.com For this compound, this would likely result in the cleavage of one of the benzyl groups to form benzyl bromide and the corresponding N-cyano derivative. Modern variations of this reaction may use reagents like α-chloroethyl chloroformate for a milder N-dealkylation process. wikipedia.orgnih.gov

Acylation: Acylation of tertiary amines is not a standard transformation because they lack the necessary N-H proton for the reaction to proceed to a stable amide product. libretexts.orgdoubtnut.comjove.comlibretexts.org However, recent advances have shown that under specific catalytic conditions, C-N bond cleavage can occur, allowing for the N-acylation of tertiary amines with carboxylic acids to form amides. acs.org This would be a potential, albeit non-traditional, pathway for modifying the amine center.

Reaction TypeReagentsConditionsMajor ProductReference
Catalytic Transfer Hydrogenation (Debenzylation)10% Pd/C, Ammonium FormateReflux in MethanolBenzyl 6-aminohexanoate mdma.ch
Hydrogenolysis (Debenzylation)20% Pd(OH)₂/C (Pearlman's Catalyst), H₂Room Temperature, EthanolBenzyl 6-aminohexanoate semanticscholar.org
Von Braun ReactionCyanogen Bromide (BrCN)Inert SolventBenzyl 6-(benzyl(cyano)amino)hexanoate + Benzyl Bromide wikipedia.orgwikipedia.org
Photoredox N-DealkylationPhotocatalyst, CH₃NO₂, LightMild ConditionsBenzyl 6-(benzylamino)hexanoate acs.org

Derivatization Pathways for Structural Diversification

The structure of this compound offers multiple sites for derivatization, allowing for significant structural diversification. These pathways can target the benzyl ester, the tertiary amine, or the aromatic rings of the benzyl groups.

Reactions at the Ester Group: The benzyl ester is a versatile functional group that can be converted into other functionalities.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 6-(dibenzylamino)hexanoic acid.

Transesterification: Reaction with a different alcohol in the presence of an acid or base catalyst can replace the benzyl group with another alkyl or aryl group, forming a new ester.

Amidation: The benzyl ester can be converted directly into an amide by reacting with an amine. This reaction can sometimes be facilitated by catalysts. rsc.org For instance, reacting this compound with a primary or secondary amine could yield the corresponding N-alkyl or N,N-dialkyl-6-(dibenzylamino)hexanamide.

Reactions at the Amine Group: As discussed in section 3.3.2, the primary transformations at the amine center involve debenzylation to unmask a more reactive primary or secondary amine.

Reductive Amination Post-Debenzylation: Once debenzylated to Benzyl 6-aminohexanoate, the resulting primary amine can undergo reductive amination with various aldehydes or ketones to introduce a wide range of substituents at the nitrogen atom.

Reactions on the Aromatic Rings: The phenyl rings of the N-benzyl and O-benzyl groups can undergo electrophilic aromatic substitution, although the conditions must be chosen carefully to avoid side reactions at the amine or ester functionalities. Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation could introduce substituents onto the aromatic rings, further diversifying the molecular structure.

Reaction SiteTransformationReagentsResulting Derivative ClassReference
EsterHydrolysisH₃O⁺ or OH⁻Carboxylic Acid organic-chemistry.org
EsterAmidationR¹R²NH, Catalyst (e.g., FeCl₃)Amide rsc.orgmdpi.com
EsterTransesterificationR'OH, Acid or Base CatalystNew Ester organic-chemistry.org
Amine (via Debenzylation)Reductive Amination1. Pd/C, H₂; 2. R'CHO, NaBH₃CNN-Substituted Aminoester organic-chemistry.org
Aromatic RingsElectrophilic Aromatic Substitutione.g., HNO₃/H₂SO₄ (Nitration)Substituted Aromatic Derivative-

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. It provides a detailed map of the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative positions within a molecule. For Benzyl (B1604629) 6-(dibenzylamino)hexanoate, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the various proton environments.

The aromatic protons of the three benzyl groups would typically appear in the downfield region, generally between 7.2 and 7.4 ppm. The benzylic protons of the ester and the two N-benzyl groups would likely produce signals at different chemical shifts due to their distinct electronic environments. The methylene (B1212753) protons of the hexanoate (B1226103) chain would exhibit a series of multiplets, with their chemical shifts influenced by their proximity to the ester and amino functional groups.

A hypothetical ¹H NMR data table for Benzyl 6-(dibenzylamino)hexanoate is presented below:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 7.35m15HAr-H
~ 5.10s2HO-CH₂ -Ph
~ 3.55s4HN-(CH₂ -Ph)₂
~ 2.40t2HN-CH₂ -(CH₂)₄-
~ 2.30t2H-(CH₂)₄-CH₂ -COO-
~ 1.60m4HN-CH₂-CH₂ -CH₂ -CH₂-CH₂-COO-
~ 1.35m2HN-(CH₂)₂-CH₂ -(CH₂)₂-COO-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around 173 ppm. The aromatic carbons would generate a cluster of signals in the 127-138 ppm range. The various methylene carbons of the benzyl groups and the hexanoate chain would be found in the upfield region of the spectrum.

A hypothetical ¹³C NMR data table is provided below:

Chemical Shift (ppm)Assignment
~ 173.5C =O
~ 138.0Ar-C (quaternary)
~ 136.0Ar-C (quaternary)
~ 129.0Ar-C H
~ 128.5Ar-C H
~ 127.0Ar-C H
~ 66.0O-C H₂-Ph
~ 58.0N-(C H₂-Ph)₂
~ 54.0N-C H₂-(CH₂)₄-
~ 34.0-(CH₂)₄-C H₂-COO-
~ 27.0N-CH₂-C H₂-(CH₂)₃-COO-
~ 26.5N-(CH₂)₂-C H₂-(CH₂)₂-COO-
~ 25.0N-(CH₂)₃-C H₂-CH₂-COO-

Two-Dimensional NMR Techniques for Connectivity Mapping

To definitively assign the proton and carbon signals and to elucidate the connectivity of the atoms within this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum reveals proton-proton couplings, allowing for the tracing of the proton network through the hexanoate chain. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon signals based on their attached protons.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is particularly useful for identifying key functional groups. In the FT-IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching vibration of the ester group would be expected around 1735 cm⁻¹. The C-O stretching vibration of the ester would likely appear in the 1250-1100 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations would be seen just below 3000 cm⁻¹. The characteristic C-N stretching of the tertiary amine would be expected in the fingerprint region.

A table of expected FT-IR absorption bands is presented below:

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3030C-H stretchAromatic
~ 2930, 2855C-H stretchAliphatic
~ 1735C=O stretchEster
~ 1495, 1450C=C stretchAromatic Ring
~ 1250C-O stretchEster
~ 1150C-N stretchTertiary Amine
~ 740, 700C-H bendAromatic (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool in chemical analysis, providing highly accurate information on the molecular weight and elemental composition of a compound. Furthermore, by inducing fragmentation of the molecule, it offers valuable clues about its structural framework.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone of modern analytical chemistry, enabling the determination of a compound's elemental formula with a high degree of confidence. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound, with the molecular formula C₂₇H₃₁NO₂, HRMS provides the exact mass based on the most abundant isotopes of its constituent elements.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound This interactive table provides the calculated exact mass for common adducts of the target compound.

Ion Species Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺ C₂₇H₃₂NO₂⁺ 402.2428

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and large molecules, as it typically leaves the molecular ion intact. In the case of this compound, the presence of the tertiary amine allows for easy protonation, making it an ideal candidate for analysis in the positive ion mode of ESI-MS. The resulting spectrum would be expected to prominently feature the protonated molecule, [M+H]⁺. Further structural information can be gleaned from tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is fragmented to reveal characteristic structural motifs.

Table 2: Anticipated ESI-MS Fragmentation Pattern for this compound This interactive table outlines the likely fragmentation pathways for the protonated molecule.

Fragment Ion (m/z) Proposed Identity/Neutral Loss
402.2 [M+H]⁺ (Protonated Molecule)
311.2 Loss of a benzyl radical (•CH₂Ph)

Electronic Spectroscopy

Electronic spectroscopy probes the electronic structure of a molecule by measuring its absorption of ultraviolet (UV) and visible light, which corresponds to the promotion of electrons to higher energy orbitals.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Table 3: Predicted UV-Vis Absorption Maxima for this compound This interactive table shows the expected electronic transitions for the aromatic chromophores.

Approximate Wavelength (λmax, nm) Type of Electronic Transition Associated Chromophore
~260 π → π* Benzene ring

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction analysis of a single crystal provides the most definitive structural information, revealing the precise spatial arrangement of every atom in the solid state. This technique yields detailed data on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's three-dimensional architecture.

To date, a crystal structure for this compound has not been reported in the publicly accessible scientific literature. The successful crystallization and subsequent X-ray diffraction analysis of this compound would be invaluable for confirming its connectivity and determining its preferred conformation in the solid state.

Computational and Theoretical Investigations of Benzyl 6 Dibenzylamino Hexanoate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular systems. For Benzyl (B1604629) 6-(dibenzylamino)hexanoate, these calculations can predict its geometry, electronic structure, and various chemical properties.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the optimized molecular geometry and electronic properties of organic molecules. aun.edu.eguobaghdad.edu.iq For Benzyl 6-(dibenzylamino)hexanoate, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311G+(d,p), can be performed to find the most stable three-dimensional arrangement of its atoms. nih.gov

The optimization process minimizes the total energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. This results in a predicted equilibrium geometry. From this optimized structure, various electronic properties can be calculated, including the total energy, dipole moment, and the distribution of electron density. These properties are crucial for understanding the molecule's polarity, stability, and intermolecular interactions.

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

ParameterBond Length (Å)Bond Angle (°)
C=O1.21-
C-O (ester)1.35-
O-CH2 (benzyl ester)1.45-
C-N (amine)1.47-
N-CH2 (benzyl amine)1.46-
O-C-C (ester)-125.0
C-O-CH2 (ester)-115.0
C-N-C (amine)-112.0

Note: The values in this table are illustrative and represent typical bond lengths and angles for the functional groups present in the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, FMO analysis would likely show that the HOMO is localized on the dibenzylamino group, specifically the nitrogen atom and the associated benzyl rings, due to the presence of the lone pair of electrons on the nitrogen and the electron-rich aromatic systems. The LUMO would likely be centered on the benzyl ester group, particularly the carbonyl group and the aromatic ring, which can act as electron acceptors. A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.10
HOMO-LUMO Gap5.15

Note: These energy values are hypothetical and serve as a representative example for a molecule of this type.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. wolfram.com The MEP map is plotted on the surface of the molecule's electron density, with different colors representing different electrostatic potential values. researchgate.net Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are susceptible to nucleophilic attack. walisongo.ac.id

In an MEP map of this compound, the area around the carbonyl oxygen of the ester group would be expected to show a strong negative potential due to the high electronegativity of the oxygen atom. ucsb.edu The nitrogen atom of the dibenzylamino group would also exhibit a region of negative potential, though likely less intense than the carbonyl oxygen. The hydrogen atoms of the benzyl groups and the aliphatic chain would show regions of positive potential. scispace.com

Conformational Analysis and Potential Energy Surfaces

The flexibility of the hexanoate (B1226103) chain and the rotational freedom of the benzyl groups in this compound mean that it can exist in numerous conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. nih.gov This is often achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation to generate a potential energy surface (PES). d-nb.inforug.nl

The PES maps the potential energy of the molecule as a function of its geometric parameters. researchgate.netresearchgate.net For this compound, key dihedral angles to be scanned would include those around the C-C bonds of the hexanoate chain and the C-N and C-O bonds connecting to the benzyl groups. The results of such an analysis would reveal the low-energy conformers and the transition states that connect them, providing insight into the molecule's flexibility and preferred shapes in different environments.

Spectroscopic Parameter Prediction and Validation

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. researchgate.net For this compound, theoretical predictions of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra can be performed.

IR Spectroscopy: The vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an IR spectrum. For this compound, characteristic peaks for the C=O stretch of the ester, the C-N stretch of the amine, and the aromatic C-H stretches of the benzyl groups would be predicted.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical chemical shifts can be correlated with experimental NMR spectra to aid in the assignment of signals to specific atoms in the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. uobaghdad.edu.iq For this compound, transitions involving the π-electrons of the aromatic rings and the n-electrons of the oxygen and nitrogen atoms would be expected.

Table 3: Illustrative Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
IRC=O Stretch1735 cm⁻¹
IRC-N Stretch1150 cm⁻¹
¹H NMRCH₂ (next to N)2.8 ppm
¹³C NMRC=O (ester)173 ppm
UV-Visλ_max260 nm

Note: These are representative values and the actual experimental values may vary.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. d-nb.info This provides a detailed picture of the reaction pathway and the associated energy barriers.

For this compound, computational modeling could be used to study various reactions, such as its hydrolysis or its behavior as a nucleophile. For example, the mechanism of ester hydrolysis could be investigated by modeling the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon. The calculations would reveal the structure of the tetrahedral intermediate and the transition state for its formation and breakdown, allowing for the determination of the reaction's activation energy. These theoretical insights can help in understanding the reactivity of the compound and in designing new synthetic routes or predicting its stability under different conditions.

Lack of Publicly Available Research Data on the

A thorough investigation for scientific literature and data concerning the intermolecular interactions and adsorption studies of the chemical compound this compound has revealed a significant gap in publicly accessible research. Despite a comprehensive search for computational and theoretical investigations into this specific molecule, no dedicated studies detailing these properties were identified.

The inquiry, aimed at elucidating the non-covalent interactions that govern the molecular behavior of this compound and its potential adsorption characteristics on various surfaces, did not yield any specific experimental or computational data. Consequently, the creation of data tables and a detailed summary of research findings for the section on "Intermolecular Interactions and Adsorption Studies" is not possible at this time.

Information on related but structurally distinct compounds, such as Benzyl hexanoate and various benzylamine (B48309) derivatives, is available. However, in strict adherence to the exclusive focus on this compound, this information cannot be used to infer the properties of the target compound, as even minor structural differences can lead to significant changes in intermolecular forces and adsorption behavior.

This absence of specific research highlights a potential area for future scientific exploration. Computational modeling, such as Density Functional Theory (DFT) or molecular dynamics simulations, could provide valuable insights into the electrostatic potential, hydrogen bonding capabilities, and van der Waals forces of this compound. Similarly, experimental adsorption studies would be necessary to characterize its behavior at interfaces.

Until such research is conducted and published, the scientific community's understanding of the intermolecular interactions and adsorption properties of this compound remains limited.

Biological and Biochemical Investigations in Vitro and Non Human Organism Studies

Enzyme Modulation Studies (In Vitro)

In vitro studies are fundamental to understanding how a compound interacts with specific enzymes. However, Benzyl (B1604629) 6-(dibenzylamino)hexanoate has not been the subject of such published investigations.

Cyclin-Dependent Kinase (CDK) Inhibition Assays

There are no available scientific reports or data from in vitro assays to characterize the inhibitory activity of Benzyl 6-(dibenzylamino)hexanoate against Cyclin-Dependent Kinases (CDKs).

Table 1: CDK Inhibition Profile of this compound

Target Enzyme IC₅₀ (µM) Assay Conditions

Arginase Inhibition Profiles

The potential for this compound to act as an inhibitor of arginase has not been explored in any published research. Consequently, its inhibition profile remains unknown.

Table 2: Arginase Inhibition Profile of this compound

Enzyme Isoform IC₅₀ (µM) Inhibition Type
Arginase I Data Not Available Not Applicable

Butyrylcholinesterase and β-secretase Inhibition

No studies have been conducted to assess the inhibitory effects of this compound on the enzymes Butyrylcholinesterase (BChE) or β-secretase (BACE1).

Table 3: BChE and β-secretase Inhibition by this compound

Enzyme IC₅₀ (µM)
Butyrylcholinesterase (BChE) Data Not Available

Histone Deacetylase (HDAC) Inhibitory Capacity

The capacity of this compound to inhibit Histone Deacetylases (HDACs) is currently uncharacterized, as no relevant research has been published.

Table 4: HDAC Inhibitory Capacity of this compound

HDAC Isoform IC₅₀ (µM)

Cellular Bioactivity Studies (In Vitro, Non-Human Cell Lines)

Investigations into the effects of this compound at the cellular level in non-human systems have not been reported in the scientific literature.

Antiproliferative Effects on Non-Human Cell Lines

There is no available data concerning the antiproliferative or cytotoxic effects of this compound on any non-human cell lines.

Table 5: Antiproliferative Activity of this compound in Non-Human Cell Lines

Cell Line Organism IC₅₀ / GI₅₀ (µM)

Cell Cycle Regulation and Signalling Pathway Modulation

Investigations into structurally similar compounds, such as benzyl isothiocyanate (BITC) and 6-benzyladenine (6-BA), shed light on potential mechanisms of cell cycle control.

In human T-cell leukemia cells, BITC has been shown to inhibit G2/M phase progression, an effect that coincides with the induction of apoptosis. nih.gov This process involves the activation of mitogen-activated protein kinases (MAPKs), specifically c-Jun N-terminal kinase (JNK) and p38 MAPK. nih.gov The p38 MAPK pathway, in particular, appears to be the primary driver of G2/M arrest by increasing the levels of inactive phosphorylated Cdc2 protein. nih.gov Furthermore, BITC treatment leads to the phosphorylation of the anti-apoptotic protein Bcl-2, linking the p38 MAPK-dependent cell cycle arrest to JNK activation and subsequent apoptosis. nih.gov

In plant systems, cytokinins like 6-BA are known to regulate the cell cycle. The presence of 6-BA is crucial for inducing the cell cycle, maturation, and differentiation of meristematic cells. frontiersin.org Cytokinins can promote the growth of lateral buds by facilitating the nuclear shuttling of transcription factors that, in turn, activate genes responsible for mitosis. frontiersin.org

Effects on Protein Aggregation Processes

Based on the provided search results, there is currently no available information regarding the effects of this compound or its close structural analogs on protein aggregation processes.

Plant Physiological Studies (Non-Human Organisms)

Plant Growth Regulation and Development

Compounds containing hexanoate (B1226103) and benzyl groups, such as Diethyl aminoethyl hexanoate (DA-6) and 6-benzyladenine (6-BA), are recognized as potent plant growth regulators.

Cytokinin Activity and Receptor Interaction in Plants

The cytokinin activity of N6-benzyladenine (BA) and its derivatives has been extensively studied, providing a model for understanding potential receptor interactions. In Arabidopsis, the cytokinin signal is perceived by three primary membrane receptors: AHK2, AHK3, and CRE1/AHK4. biorxiv.orgnih.gov

The biological effects of cytokinins are rooted in their high-affinity binding to these receptors. nih.gov Studies on various derivatives of BA reveal that modifications to its structure can significantly alter receptor-specific activity. For instance, introducing a halogen atom at the 2-position of the adenine (B156593) ring often enhances the ligand's activity, particularly towards the AHK3 receptor. biorxiv.orgnih.gov Conversely, substituents at the 8 and 9 positions of the adenine moiety tend to suppress cytokinin activity across all receptors. biorxiv.orgnih.gov Some BA derivatives have been identified as receptor-specific ligands, capable of selectively activating or blocking distinct cytokinin receptors, making them valuable tools for studying cytokinin perception. nih.gov While BA itself can inhibit root growth, certain derivatives show promise for more targeted applications. biorxiv.org The compound DA-6 is also described as having cytokinin-like properties. mdpi.com

Derivative FeatureGeneral Effect on Cytokinin ActivityReceptor Specificity Highlight
Halogen at Position 2 Often increases activityParticularly noticeable for AHK3 receptor biorxiv.orgnih.gov
Substituent at Position 8 or 9 Suppresses activityEffect observed towards all receptors biorxiv.orgnih.gov
Amino Group at Position 2 Decreases activity compared to parent BANotable decrease for AHK2 and AHK3 biorxiv.org
Elongated Linker (up to 4 methylene (B1212753) units) Suppresses activityEffect observed towards all receptors biorxiv.orgnih.gov

Stress Resistance and Metabolic Pathway Influence in Plants

Hexanoate-containing compounds like Diethyl aminoethyl hexanoate (DA-6) have been shown to significantly enhance plant tolerance to various abiotic stresses. frontiersin.orgnih.gov DA-6 priming of white clover seeds under drought stress mitigated the reduction in germination and seedling growth. frontiersin.org This was associated with favorable hormonal changes, including increased levels of endogenous indole-3-acetic acid, gibberellin, and cytokinin, and a decrease in abscisic acid content. frontiersin.org

DA-6 enhances stress resistance by:

Improving Osmotic Adjustment: It accelerates starch catabolism, leading to an increase in soluble sugars and proline content. frontiersin.org

Boosting Antioxidant Defense: It ameliorates the antioxidant defense system to better scavenge reactive oxygen species (ROS), reducing oxidative damage indicated by lower malondialdehyde (MDA) content. frontiersin.orgmdpi.com

Regulating Gene Expression: It upregulates the transcription of genes encoding dehydrins, proteins that protect against dehydration. frontiersin.org

Influencing Metabolism: It promotes carbon and nitrogen metabolism in plants and regulates water balance, enhancing resistance to drought, cold, and disease. agriplantgrowth.com

Similarly, 6-benzyladenine (6-BA) has been tested for its ability to confer resistance against drought, temperature, and salinity stress in various crops. frontiersin.orgresearchgate.net

Root Growth Response in Specific Plant Species

The application of cytokinin-related compounds can have distinct effects on root architecture. A study on Malus hupehensis (an apple rootstock) demonstrated that treatment with 6-benzyladenine (6-BA) led to thicker roots but a reduced number of lateral roots. nih.gov

This response was linked to several molecular changes:

Gene Expression:

It downregulated genes related to auxin synthesis and transport, such as MhYUCCA and MhPIN. nih.gov

It induced a negative regulator of auxin (MhIAA3), which in turn led to reduced expression of auxin response factors (MhARF7, MhARF19). nih.gov

The resulting lower auxin level inhibited key transcription factors associated with root development, ultimately blocking lateral root initiation. nih.gov

Conversely, 6-BA promoted the secondary growth (thickening) of the root by inducing the expression of cyclin genes (MhCYCD3;1, MhCYCD3;2). nih.gov

This demonstrates a complex interplay between exogenous cytokinin application and endogenous auxin pathways in controlling root system development. nih.gov

Applications As Chemical Intermediates and Precursors

Role in the Synthesis of Advanced Organic Compounds

The dibenzylamino moiety is a key functional group that, after deprotection, yields a primary amine. This amine can then be used to construct a wide array of more complex molecules. The process of removing the benzyl (B1604629) groups, typically through catalytic hydrogenolysis, is a clean and efficient reaction. researcher.life This strategy is employed in the synthesis of various advanced organic compounds where a primary amine is required for subsequent reactions, such as amide bond formation or the construction of nitrogen-containing heterocycles.

The benzyl ester function is similarly important. Benzyl esters are frequently used to protect carboxylic acids during synthesis due to their relative stability and the mild conditions under which they can be removed, often simultaneously with N-benzyl groups via hydrogenolysis. wiley.com This dual-purpose protection and deprotection strategy makes intermediates like Benzyl 6-(dibenzylamino)hexanoate efficient building blocks in organic synthesis.

Precursor to Biologically Active Molecules

The structural components of this compound make it a valuable precursor for molecules with potential biological activity. The 6-aminohexanoic acid backbone, which is revealed after the removal of the protecting groups, is a structural motif found in various biologically relevant compounds.

A significant application of compounds with dibenzylamino groups is in the stereoselective preparation of β-lactam-containing pseudopeptides. nih.govnih.gov The dibenzylamino protecting group is essential for the successful outcome of certain reactions, such as the Mitsunobu reaction, to produce these desired products with high yields and stereoselectivity. nih.govnih.gov β-lactams are core structures in many antibiotics. nih.gov While direct research linking this compound to specific biologically active molecules is not extensively documented in publicly available literature, its structural elements are analogous to intermediates used in the synthesis of such compounds. For instance, N,N-dibenzylated amino acid esters are utilized as intermediates in the development of novel drugs, including those targeting neurological conditions. chemimpex.com

Precursor Functional Groups Potential Biologically Active Structures Significance
Dibenzylaminoβ-lactamsCore of many antibiotic drugs nih.gov
6-Aminohexanoic acid backboneEnzyme inhibitorsPotential therapeutic applications smolecule.com
Benzyl esterModified peptidesUsed in drug development chemimpex.com

Utilization in the Development of Specialty Chemicals

Beyond pharmaceuticals, the building block nature of this compound lends itself to the creation of specialty chemicals. The deprotected form, 6-aminohexanoic acid, is a monomer used in the production of Nylon-6. By using a derivative like this compound, chemists can potentially create modified polymers with unique properties.

The benzyl groups themselves, derived from benzyl chloride, are fundamental building blocks in the chemical industry for producing a range of products including plasticizers, sanitizing agents, and flavor and fragrance compounds. vynova-group.com While the primary role of the benzyl groups in this compound is protection, the underlying chemical principles are part of the broader field of specialty chemical synthesis. The synthesis of various esters and their derivatives is a common strategy to produce compounds with specific physical and chemical properties for diverse applications. impactfactor.org

Future Research Trajectories and Emerging Paradigms

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The synthesis of Benzyl (B1604629) 6-(dibenzylamino)hexanoate and its analogues is poised for significant evolution, with a strong emphasis on efficiency, sustainability, and scalability.

Microwave-Assisted Synthesis: Conventional heating methods for esterification can be time-consuming and energy-intensive. Microwave-assisted organic synthesis (MAOS) offers a compelling alternative, often leading to dramatically reduced reaction times, higher yields, and improved purity of the final product. scirp.orgresearchgate.net This technique can be particularly advantageous for the esterification of amino acids and their derivatives, which can sometimes be challenging due to their zwitterionic nature. scirp.orgnih.gov The application of microwave irradiation to the synthesis of Benzyl 6-(dibenzylamino)hexanoate could streamline its production, making it more accessible for further research.

Enzymatic Synthesis: The principles of green chemistry are increasingly guiding synthetic strategies, favoring the use of biocatalysts to minimize environmental impact. Lipases, for instance, have demonstrated high efficiency in the enzymatic synthesis of various esters, including benzyl esters, often under mild reaction conditions. nih.govnih.gov The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B, can facilitate catalyst recovery and reuse, further enhancing the sustainability of the process. nih.gov Exploring the enzymatic synthesis of this compound could offer a highly selective and environmentally benign route to this compound.

Flow Chemistry: Continuous flow chemistry represents a paradigm shift from traditional batch processing, offering enhanced control over reaction parameters, improved safety, and greater scalability. nih.govnih.gov The esterification of carboxylic acids and the synthesis of amino acid derivatives have been successfully demonstrated in flow reactors. nih.govmdpi.com Implementing a flow-based synthesis for this compound could enable on-demand production and facilitate the rapid generation of a library of related derivatives for screening purposes.

Synthetic ApproachPotential Advantages for this compound SynthesisKey Considerations
Microwave-Assisted Synthesis Rapid reaction times, increased yields, higher purity. scirp.orgresearchgate.netOptimization of microwave parameters (power, temperature, time).
Enzymatic Synthesis High selectivity, mild reaction conditions, environmentally friendly. nih.govnih.govEnzyme selection, stability, and cost-effectiveness.
Flow Chemistry Precise control, enhanced safety, scalability, automation. nih.govnih.govReactor design, optimization of flow rates and residence times.

Advanced Characterization Techniques for Complex Structures

A thorough understanding of the three-dimensional structure of this compound is crucial for elucidating its structure-activity relationships. A combination of advanced spectroscopic and computational techniques will be instrumental in this endeavor.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): While one-dimensional NMR provides basic structural information, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the complex proton and carbon signals expected from a molecule with multiple aromatic and aliphatic regions like this compound. acs.orgresearchgate.net These experiments reveal through-bond and through-space correlations between nuclei, allowing for a detailed mapping of the molecular framework. acs.orgbohrium.com

Tandem Mass Spectrometry (MS/MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful tool for determining the fragmentation patterns of molecules, which can provide valuable structural insights. nih.govmdpi.com The fragmentation of benzyl esters and related compounds often involves characteristic rearrangements and losses of specific functional groups, aiding in the confirmation of the molecular structure. nih.govresearchgate.net

X-ray Crystallography: For an unequivocal determination of the three-dimensional arrangement of atoms in the solid state, single-crystal X-ray crystallography is the gold standard. nih.govnih.gov Obtaining a suitable crystal of this compound would provide precise information on bond lengths, bond angles, and conformational preferences, which is invaluable for computational modeling and understanding intermolecular interactions.

Computational Chemistry: In silico methods are becoming increasingly vital in complementing experimental data. scirp.orgnih.gov Density Functional Theory (DFT) calculations can be used to predict NMR chemical shifts and vibrational frequencies, which can then be compared with experimental spectra to validate the proposed structure. acs.org Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule in different environments.

Characterization TechniqueInformation ProvidedRelevance to this compound
2D NMR (COSY, HSQC, HMBC) Connectivity of atoms, detailed structural framework. acs.orgresearchgate.netUnambiguous assignment of complex proton and carbon signals.
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns, confirmation of molecular weight. nih.govElucidation of structural motifs and confirmation of identity.
X-ray Crystallography Precise 3D structure, bond lengths, and angles. nih.govnih.govDefinitive determination of solid-state conformation.
Computational Chemistry (DFT) Predicted spectroscopic data, conformational analysis. scirp.orgacs.orgValidation of experimental data and understanding of molecular behavior.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-build-test-learn cycle. scirp.orgmdpi.com These technologies can be powerfully applied to the future development of this compound derivatives.

Predictive Modeling: Machine learning models can be trained on large datasets of chemical structures and their associated properties to predict the physicochemical and biological properties of new, untested compounds. researchgate.netresearchgate.net For this compound, AI models could predict properties such as solubility, lipophilicity, and potential bioactivities, thereby guiding the selection of the most promising derivatives for synthesis. nih.gov

De Novo Design using Generative Models: Generative adversarial networks (GANs) and variational autoencoders (VAEs) are deep learning architectures capable of generating novel molecular structures with desired properties. nih.govresearchgate.net By training these models on libraries of known bioactive molecules, it is possible to generate new chemical entities that are optimized for specific biological targets or property profiles. This approach could be used to design novel analogs of this compound with enhanced efficacy or improved safety profiles.

Reaction Prediction and Synthesis Planning: AI tools are also being developed to predict the outcomes of chemical reactions and to devise optimal synthetic routes. rsc.org This can significantly reduce the time and resources required for chemical synthesis by identifying the most efficient pathways and avoiding potential side reactions.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Predictive Modeling Algorithms trained to predict molecular properties from structure. researchgate.netresearchgate.netPrioritization of derivatives with desirable characteristics for synthesis.
Generative Models (GANs, VAEs) AI models that generate novel molecular structures with optimized properties. nih.govDesign of novel analogs with potentially enhanced bioactivity.
Reaction Prediction AI-driven prediction of reaction outcomes and optimal synthetic pathways. rsc.orgMore efficient and resource-friendly synthesis of target compounds.

Identification of Novel Biological Targets in Non-Human Systems

While the human therapeutic potential of a compound is often the primary focus, exploring its bioactivity in non-human systems can unveil novel applications in veterinary medicine, agriculture, and environmental science.

Antimicrobial Activity: The structural motifs present in this compound, particularly the benzylamino groups, are found in various compounds with known antimicrobial properties. scirp.org Research has shown that the hydrophobicity of benzylamino derivatives can correlate with their antimicrobial activity against Gram-positive bacteria. scirp.org Systematic screening of this compound and its analogs against a panel of pathogenic bacteria and fungi relevant to animal health and agriculture could identify promising leads for new antimicrobial agents.

Enzyme Inhibition: Enzymes are critical targets for many therapeutic and agrochemical agents. acs.org Given the ester and amine functionalities, derivatives of this compound could be investigated as inhibitors of specific enzymes in pests or pathogens. For example, they could be designed to target enzymes crucial for the survival of agricultural pests or disease-causing organisms in livestock.

Veterinary Therapeutics: Amino acid esters are utilized as prodrugs to enhance the delivery and bioavailability of therapeutic agents in animals. bohrium.comnih.gov The structural framework of this compound could serve as a scaffold for developing new veterinary drugs with improved pharmacokinetic profiles.

Potential Application AreaRationaleResearch Direction
Antimicrobial Agents Benzylamino moieties are present in known antimicrobial compounds. scirp.orgScreening against a panel of veterinary and agricultural pathogens.
Enzyme Inhibitors Ester and amine groups can interact with enzyme active sites. acs.orgInvestigation as inhibitors of key enzymes in pests and pathogens.
Veterinary Prodrugs Amino acid ester structures can improve drug delivery. bohrium.comDesign of derivatives as prodrugs for existing veterinary medicines.

Design and Synthesis of Hybrid Derivatives with Enhanced Properties

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has emerged as a powerful approach to develop compounds with improved or synergistic activities. researchgate.netnih.gov This paradigm offers exciting possibilities for the future of this compound.

Conjugation with Other Bioactive Molecules: The hexanoate (B1226103) linker in this compound provides a versatile handle for conjugation with other bioactive molecules, such as other amino acids, peptides, or heterocyclic compounds. nih.govmdpi.com This could lead to hybrid molecules with dual modes of action or enhanced targeting capabilities. For instance, conjugation to a molecule with known targeting properties could direct the entire hybrid to a specific biological site.

Prodrug Strategies: The ester functionality of this compound makes it an ideal candidate for prodrug design. nih.gov By modifying the benzyl ester group, it is possible to tune the rate of hydrolysis and control the release of the active parent compound. This strategy can be employed to improve solubility, increase metabolic stability, and enhance oral bioavailability. nih.govacs.org

Multifunctional Compounds: By strategically combining different functional groups, it is possible to design single molecules that can interact with multiple biological targets simultaneously. nih.gov This is a particularly attractive strategy for treating complex diseases with multifactorial etiologies. The flexible structure of this compound provides a scaffold that can be readily modified to incorporate additional pharmacophoric elements.

Hybridization StrategyDescriptionPotential Outcome
Molecular Conjugation Covalently linking with another bioactive moiety. nih.govmdpi.comSynergistic or dual-action compounds, improved targeting.
Prodrug Design Modification of the ester group for controlled release. nih.govEnhanced solubility, stability, and bioavailability.
Multifunctional Scaffolds Incorporation of multiple pharmacophores. nih.govSingle molecules with the ability to modulate multiple targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl 6-(dibenzylamino)hexanoate, and how can side reactions be minimized?

  • Methodology : A plausible route involves sequential benzylation of a primary amine intermediate. For example, dibenzylamino groups can be introduced via nucleophilic substitution using benzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF, followed by esterification with benzyl chloroformate . To minimize side reactions (e.g., over-alkylation), stoichiometric control and stepwise monitoring via TLC or LC-MS are critical. Evidence from similar dibenzylamino syntheses suggests reaction times of 12–24 hours at room temperature to ensure completion .

Q. How should this compound be stored to ensure stability during long-term research use?

  • Methodology : Store in airtight, light-resistant containers under inert gas (e.g., argon) at 0–6°C to prevent hydrolysis or oxidative degradation . Avoid proximity to oxidizing agents, as the compound may decompose under reactive conditions . Stability testing via accelerated aging (e.g., 40°C/75% RH for 6 months) is recommended for extended storage .

Q. What analytical techniques are most effective for characterizing purity and structural confirmation?

  • Methodology : Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to confirm the dibenzylamino and ester functionalities.
  • High-resolution mass spectrometry (HR-MS) to verify molecular weight (expected [M+H]⁺ ≈ 422.3 Da based on analogous structures) .
  • HPLC with UV detection (λ = 254 nm) to assess purity >97%, as reported for related benzyl esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across literature sources?

  • Methodology : Perform empirical solubility profiling in solvents like DMSO, chloroform, and ethanol using gravimetric or UV-Vis methods. Note that conflicting data may arise from polymorphic forms or residual impurities. For example, TCI America’s safety data sheets indicate incomplete solubility profiles, necessitating in-lab validation .

Q. What strategies are recommended for identifying and quantifying degradation products under experimental conditions?

  • Methodology : Employ forced degradation studies:

  • Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH to simulate ester cleavage.
  • Oxidative stress : Expose to H₂O₂ (3%) and monitor via LC-MS for by-products like hexanoic acid or dibenzylamine .
  • Thermal degradation : Analyze samples heated to 100°C for 48 hours. Quantify degradation using calibrated GC or HPLC .

Q. How can impurity profiles be optimized during scale-up synthesis for in vivo studies?

  • Methodology : Use preparative HPLC or flash chromatography to isolate the target compound from common impurities (e.g., unreacted benzyl bromide derivatives). Process analytical technology (PAT) tools, such as in-line FTIR, can monitor reaction progression and reduce batch variability .

Q. What in vitro assays are suitable for preliminary toxicity screening of this compound?

  • Methodology : Prioritize assays based on structural alerts:

  • Cytotoxicity : MTT assay in HepG2 or HEK293 cells (IC₅₀ determination).
  • Skin irritation : Reconstructed human epidermis (RhE) models, as the compound’s structural analogs show skin/eye irritation potential .
  • Metabolic stability : Incubate with liver microsomes to assess CYP-mediated degradation .

Q. What computational tools can predict the compound’s reactivity in novel reaction environments?

  • Methodology : Apply density functional theory (DFT) to model the electronic structure of the dibenzylamino and ester groups. Software like Gaussian or ORCA can simulate reaction pathways (e.g., nucleophilic attacks) and predict intermediates . Validate predictions with experimental kinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.